Phosphonium

Description

Overview of Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic chemicals containing at least one carbon-phosphorus bond. taylorandfrancis.com Their versatility has led to widespread use in various sectors, including agriculture, industry, and medicine. ontosight.ai These compounds encompass a diverse range of structures, from simple phosphines to complex phosphate esters. ontosight.ai

In agriculture, organophosphorus compounds are extensively used as pesticides, including insecticides and herbicides. ontosight.ai Examples of common organophosphate pesticides include malathion, parathion, and chlorpyrifos. medscape.com Industrially, they serve as flame retardants, plasticizers, and additives in the manufacturing of various materials. ontosight.ai Certain organophosphorus compounds are also integral to the pharmaceutical industry, contributing to the synthesis of antibiotics and anti-cancer agents. ontosight.ai

The basic structure of many organophosphorus compounds involves a central phosphorus atom bonded to organic groups (alkyl or aryl), and often to oxygen or sulfur. ontosight.ai This structural variability gives rise to a wide array of chemical and physical properties. ontosight.ai

Classification and General Structural Features of Phosphonium Species

This compound refers to a polyatomic cation with the chemical formula PR₄⁺, where R can be hydrogen, an alkyl group, an aryl group, or a halogen. wikipedia.org These cations possess a tetrahedral geometry with the phosphorus atom at the center. wikipedia.orgontosight.ai this compound compounds are typically salts, which are generally colorless or adopt the color of their constituent anion. wikipedia.org

This compound species can be broadly classified based on the nature of the substituents attached to the phosphorus atom:

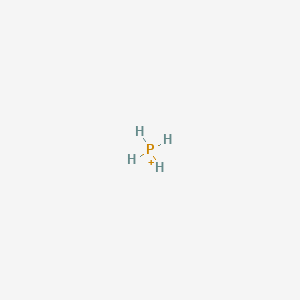

Protonated Phosphines: The simplest this compound cation is PH₄⁺, found in salts like this compound iodide (PH₄I). wikipedia.orgwikipedia.org Organothis compound salts can also be formed by the protonation of primary, secondary, and tertiary phosphines. wikipedia.org

Tetraorganothis compound Cations: These are the most common type of this compound compounds and feature four organic groups bonded to the phosphorus atom. wikipedia.org A well-known example is tetraphenylthis compound, [(C₆H₅)₄P]⁺. wikipedia.org These are typically synthesized by the alkylation of organophosphines. wikipedia.org

Halothis compound Cations: In some cases, one or more of the substituents on the phosphorus atom can be a halogen. For instance, triphenylphosphine dichloride (Ph₃PCl₂) can exist as the chlorotriphenylthis compound cation, [Ph₃PCl]⁺, in polar solvents. wikipedia.org

The structure of the this compound cation is analogous to the ammonium ion (NH₄⁺), with the central phosphorus atom being larger than the nitrogen atom. ontosight.ai This results in slightly different bond angles. ontosight.ai The nature of the organic or inorganic groups attached to the phosphorus center significantly influences the properties and reactivity of the this compound salt.

Interactive Data Table: Examples of this compound Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Feature |

| This compound Iodide | PH₄I | 161.910 | Contains the unsubstituted this compound cation (PH₄⁺). wikipedia.org |

| Methyltriphenylthis compound Bromide | [CH₃P(C₆H₅)₃]⁺Br⁻ | 357.23 | A common Wittig reagent precursor. wikipedia.org |

| Tetraphenylthis compound Chloride | [(C₆H₅)₄P]⁺Cl⁻ | 374.84 | A widely used phase-transfer catalyst. alfachemic.com |

| Tetrakis(hydroxymethyl)this compound Chloride | [P(CH₂OH)₄]⁺Cl⁻ | 190.56 | Used in the production of flame-retardant finishes for textiles. wikipedia.org |

| Ethyltriphenylthis compound Acetate | C₂₂H₂₃O₂P | 366.39 | A quaternary this compound salt with an acetate anion. ontosight.ai |

| Tetrabutylthis compound Bromide | [P(C₄H₉)₄]⁺Br⁻ | 339.34 | Used as a phase-transfer catalyst. |

| Trihexyl(tetradecyl)this compound Cation | [(C₆H₁₃)₃P(C₁₄H₂₉)]⁺ | 483.86 | A large, lipophilic this compound cation. researchgate.net |

Quaternization Reactions of Phosphines

The most fundamental and widely employed method for synthesizing this compound salts is the quaternization of phosphines. This process involves the reaction of a trivalent phosphine with an electrophile, resulting in the formation of a tetracoordinate this compound cation.

Alkylation and Arylation Routes

The reaction of tertiary phosphines with alkyl halides is a classic example of an SN2 reaction and a straightforward route to alkylthis compound salts. organic-chemistry.org Similarly, the reaction of phosphines with aryl halides, often facilitated by a transition metal catalyst, yields arylthis compound salts. rsc.org The efficiency of these reactions can be influenced by the steric and electronic properties of both the phosphine and the halide. rsc.org For instance, more nucleophilic, electron-rich phosphines like trialkylphosphines tend to react more readily than their electron-poorer triarylphosphine counterparts. rsc.org

A notable advancement in arylation involves the use of arynes generated in situ from precursors like 2-(trimethylsilyl)aryl triflates. nih.govacs.org This method has proven effective for the synthesis of both achiral and P-stereogenic this compound triflates. nih.govacs.org Another approach involves the nickel-catalyzed dearylation of alkylated this compound salts, which allows for the introduction of various alkyl substituents into both mono- and bisphosphines. nih.gov This process can even be performed in a one-pot sequence, streamlining the synthesis of phosphine derivatives. nih.gov

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| Tertiary Phosphine + Alkyl Halide | SN2 Alkylation | Alkylthis compound Salt | Classic and direct method. organic-chemistry.org |

| Tertiary Phosphine + Aryl Halide (with catalyst) | Catalytic Arylation | Arylthis compound Salt | Often requires a transition metal catalyst. rsc.org |

| Phosphine + 2-(trimethylsilyl)aryl triflate | Aryne-mediated Arylation | Arylthis compound Triflates | Allows for the synthesis of P-stereogenic compounds. nih.govacs.org |

| Alkylated this compound Salt (with Ni catalyst) | Nickel-catalyzed Dearylation | Alkylphosphine | Enables substituent exchange on the phosphorus atom. nih.gov |

Electrophile-Mediated and Brønsted Acid Approaches

The quaternization of phosphines can also be achieved using various electrophiles beyond simple organic halides. unive.it For example, the reaction of triphenylphosphine with maleic and cis-aconitic acids demonstrates a significant acceleration of the quaternization process. unive.it This electrophile-mediated approach expands the scope of this compound salt synthesis.

Brønsted acids can also mediate the formation of this compound salts. unive.it A notable example is the tandem 1,4-addition and intramolecular cyclization of triphenylphosphine derivatives with in situ generated ortho-alkynyl quinone methides, a reaction mediated by Brønsted acids like triflic acid. rsc.orgnih.gov This method provides a novel route to heterocyclic quaternary this compound salts under mild, metal-free conditions. rsc.orgnih.gov Furthermore, quaternary this compound salts themselves can act as Brønsted acid catalysts in certain reactions. x-mol.net The modification of SBA-15 with a diphenylphosphine, followed by treatment with butane sultone and sulfuric acid, yields a Brønsted acidic this compound-based ionic liquid functionalized solid support. ijcce.ac.ir

Mechanistic Studies of Quaternization Processes

Mechanistic investigations into quaternization reactions have provided valuable insights. For instance, studies on the reaction of tertiary phosphines with electron-deficient alkenes have shown that the initial phospha-Michael addition is often the rate-determining step. rsc.org In the presence of proton-donor media, this can lead to the formation of this compound salts. rsc.org

Kinetic studies have also shed light on the hydrolysis of this compound salts, a process that is mechanistically related to their formation. While the existence of a pentavalent phosphorane intermediate has long been theorized, direct observation remained elusive for a significant period. ucc.ie In some cases of this compound salt hydrolysis and alcoholysis, the reaction may proceed through a ylide intermediate en route to the phosphorane. ucc.ie The development of methods to purify alkenes from Wittig reactions, which produce phosphine oxide byproducts, has led to the use of reagents like oxalyl chloride to form a chlorothis compound salt, facilitating separation. ucc.ie This chlorothis compound salt can then be reduced back to the phosphine. ucc.ie

Advanced Synthesis Strategies

Beyond traditional quaternization, more advanced synthetic methodologies have been developed to access this compound compounds with specific structures or properties.

Electrochemical Synthesis Pathways

Electrochemical methods offer a catalyst- and oxidant-free approach to synthesizing this compound salts. The electrolysis of tertiary phosphines in the presence of aromatic or heteroaromatic compounds can produce aryl- or heteroarylthis compound salts in good yields. tandfonline.com This method has been successfully applied to the intramolecular annulation of aryl phosphine compounds to create π-conjugated this compound salts. rsc.org Mechanistic studies suggest that this process can involve the formation of radical cations. researchgate.net For instance, the electrochemical oxidation of trialkylphosphines can lead to the generation of R3P+• radical cations at the anode, which then react further. researchgate.net The electrochemical approach is not only synthetically useful but also offers a means to study the redox properties of phosphines and their derivatives. nottingham.ac.uk

Synthesis via Carbenium Intermediates

The reaction of phosphines with stable carbenium ions provides another route to this compound salts. A library of this compound salts has been synthesized by reacting tris(2,6-dimethoxyphenyl)carbenium with various phosphines. researchgate.netresearchgate.net This method leverages the electrophilicity of the carbenium ion to drive the formation of the P-C bond.

A related strategy involves the intermediacy of a this compound allenylidene, which can be generated from the reaction of alkynyl phosphanes with a strong Lewis acid like tris(pentafluorophenyl)borane. sci-hub.se This intermediate can then be trapped to form zwitterionic this compound borato-allenes. sci-hub.se These advanced methods, while often more specialized, open doors to novel this compound architectures that may be inaccessible through conventional quaternization reactions.

| Strategy | Key Intermediates/Reagents | Product Type | Key Features |

|---|---|---|---|

| Electrochemical Synthesis | Tertiary Phosphines, Aromatic Compounds | Aryl/Heteroarylthis compound Salts | Catalyst- and oxidant-free conditions. tandfonline.comrsc.org |

| Synthesis via Carbenium Intermediates | Phosphines, Stable Carbenium Ions | This compound Salts | Driven by the high electrophilicity of carbenium ions. researchgate.netresearchgate.net |

| This compound Allenylidene Intermediate | Alkynyl Phosphanes, Lewis Acids | Zwitterionic this compound Borato-allenes | Access to novel zwitterionic structures. sci-hub.se |

Properties

CAS No. |

16749-13-6 |

|---|---|

Molecular Formula |

H4P+ |

Molecular Weight |

35.006 g/mol |

IUPAC Name |

phosphanium |

InChI |

InChI=1S/H3P/h1H3/p+1 |

InChI Key |

XYFCBTPGUUZFHI-UHFFFAOYSA-O |

SMILES |

[PH4+] |

Canonical SMILES |

[PH4+] |

Other CAS No. |

16749-13-6 |

Synonyms |

Phosphine conjugate acid |

Origin of Product |

United States |

Structural and Bonding Investigations of Phosphonium Systems

Electronic Structure and Bonding Analysis

The electronic structure of phosphonium ions is fundamental to understanding their reactivity and properties. Computational and experimental studies have provided significant insights into the molecular orbitals, geometry, and the factors contributing to their notable Lewis acidity.

The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the electronic stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap generally signifies high stability, while a smaller gap suggests greater reactivity. researchgate.net

In this compound systems, the nature of the substituents on the phosphorus atom significantly influences the HOMO-LUMO gap. Theoretical studies on various this compound species have revealed that the electronic properties can be finely tuned. For instance, in π-expanded this compound salts, the photophysics are largely a competition between a local excited state and a charge transfer state, where electron density moves from the π-system to the positively charged phosphorus center. rsc.org

Computational studies, often employing Density Functional Theory (DFT), are instrumental in calculating the HOMO-LUMO energies. nih.govresearcher.life For example, DFT calculations on osmium-cymene complexes with aryl this compound assemblies have been used to determine the HOMO-LUMO energy gap, which supports experimental observations. nih.govresearcher.life In some cases, there can be a notable difference between theoretically calculated and experimentally determined HOMO-LUMO gaps, which can be attributed to factors like the limitations of the computational functional used or the specific conditions of the experimental measurement. scispace.com

The HOMO-LUMO gap is a key indicator of chemical reactivity. researchgate.net A smaller gap often correlates with higher reactivity. The table below presents data from computational studies on different molecular systems, illustrating the range of HOMO-LUMO gaps observed.

Table 1: Representative HOMO-LUMO Gap Data from Computational Studies

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| PAl₁₂Ge¹B | -4.79 | -3.14 | 1.65 | rsc.org |

| PAl₁₂[Ge²B]PAl₁₂ | -5.03 | -3.50 | 1.53 | rsc.org |

| Au₂₀(PPhy₂)₁₀Cl₄]Cl₂ | - | - | 1.03 (Theoretical) | scispace.com |

This table is interactive. Click on the headers to sort the data.

For example, computational studies on ylide-substituted phosphines have shown how interactions, such as Au···H−C hydrogen bonds, can influence the molecular geometry and compensate for the absence of other interactions like arene-gold interactions. researchgate.net In the case of alkynylthis compound salts, computational analysis has indicated that the P-C≡C bond angle is highly dependent on crystal packing forces rather than purely on the electronic structure of the molecule. scholaris.ca

DFT calculations have been successfully used to predict the geometries of complex this compound derivatives. For instance, in a study of ruthenium-catalyzed dehydrogenative annulations, the geometries of proton-transfer transition states involving this compound ylides were determined, revealing key structural details like the Ru-O coordination bond length. mdpi.com Furthermore, computed structural parameters, such as bond lengths and angles, for novel osmium-cymene complexes containing aryl this compound groups have shown good agreement with experimental data obtained from single-crystal X-ray diffraction. nih.govresearcher.life

The conformation of this compound salts can also have a significant impact on their properties. For instance, the bent conformation of a seven-membered phosphepinium ring allows for effective pπ-π* conjugation, leading to interesting photophysical properties. researchgate.net

Table 2: Selected Computed and Experimental Bond Parameters in this compound Systems

| Compound/Fragment | Parameter | Value | Method | Source |

|---|---|---|---|---|

| Ethynylthis compound Salt | P-C(sp) bond length | 1.733(3) Å | X-ray Crystallography | scholaris.ca |

| Alkynylthis compound Salts | P-C≡C bond angle | ~167° to 175° | X-ray Crystallography | scholaris.ca |

This table is interactive. Users can sort by different parameters.

Certain this compound ions exhibit exceptionally high Lewis acidity, to the extent that they are classified as Lewis superacids. uni-heidelberg.deuni-heidelberg.de This remarkable electrophilicity is a result of a combination of electronic and structural factors. A key factor is the localization of a positive charge on the phosphorus center. rsc.org

Computational studies, particularly the calculation of Fluoride Ion Affinity (FIA), are commonly used to quantify and compare the strength of Lewis acids. researchgate.net Catecholato-phosphonium ions, for example, have been ranked among the strongest isolable Lewis acids through theoretical and experimental scaling methods. uni-heidelberg.deuni-heidelberg.de The high Lewis acidity in these systems is achieved through structural constraint, even without the need for highly electronegative substituents. uni-heidelberg.deuni-heidelberg.de

The η⁵-pentamethylcyclopentadienyl phosphorus dication, [(η⁵-Cp*)P]²⁺, is a notable example of a this compound-based Lewis superacid. researchgate.net Its high reactivity is demonstrated by the hapticity shifts of the cyclopentadienyl ring upon reaction. researchgate.net The calculated FIA and Hydride Ion Affinity (HIA) for this dication are significantly high, surpassing those of the classic carbon-based Lewis acid, the trityl cation (Ph₃C⁺). researchgate.net

The electronic structure plays a crucial role in this superacidity. In dicoordinate, donor-free phosphenium ions, kinetic stabilization is achieved through the judicious choice of aromatic substituents, leading to a singlet electronic ground state with a vacant p-orbital and a predominantly s-character lone pair. researchgate.net

Table 3: Calculated Fluoride Ion Affinities (FIA) and Hydride Ion Affinities (HIA) for Selected Lewis Acids

| Lewis Acid | FIA (kJ mol⁻¹) | HIA (kJ mol⁻¹) | Source |

|---|---|---|---|

| (Cp*)P²⁺ | 1170 | 1238 | researchgate.net |

| (tBu₃PN)₂B⁺ | 599 | 569 | researchgate.net |

| (NHC=N)₃P²⁺ | 909 | 933 | researchgate.net |

This is an interactive table. Columns can be sorted by clicking the headers.

Computational Studies of Molecular Geometry and Conformation

Stereochemical Aspects at the Phosphorus Center

The stereochemistry at the phosphorus center in this compound systems is a critical aspect of their chemistry, particularly in reactions involving nucleophilic attack. The tetrahedral geometry of this compound salts allows for the existence of chiral species, and their reactions can proceed with either inversion or retention of configuration at the phosphorus atom.

Generally, nucleophilic displacement reactions on this compound salts can proceed through an intermediate pentacoordinate phosphorane. researchgate.net The stereochemistry of the final product is then determined by the geometry of this intermediate and how it is formed and decomposes. mdpi.com In many cases, analogous to the Sₙ2 reaction at a carbon center, nucleophilic attack on phosphorus occurs with inversion of configuration. mdpi.comresearchgate.net This is often observed in the reactions of cyclic this compound salts with external nucleophiles. mdpi.comresearchgate.net

However, retention of configuration is also possible. mdpi.com For instance, the reaction of P(III) compounds with sulfenyl chlorides to form quasi-phosphonium intermediates proceeds with retention of configuration at the phosphorus. mdpi.com Similarly, in certain systems, such as the reaction of P-chlorooxazaphospholidine with Grignard reagents, the major product is formed with retention of configuration. rsc.org This outcome can be rationalized by a model where the organomagnesium reagent complexes to an oxygen atom and attacks the phosphorus center from the same side. rsc.org

Interestingly, there are cases where the stereochemical outcome is unexpected. For example, the cyclization of certain bifunctional secondary phosphine alkyl tosylates proceeds with inversion of configuration at the nucleophilic phosphorus center, a novel finding that was rationalized by DFT studies suggesting an intermediate phosphenium-bridged cation. nih.gov

The stereochemical course of these reactions can be influenced by various factors. For example, in the acid-catalyzed alcoholysis of sulfinamides, which involves sulfurane intermediates analogous to phosphoranes, the stereochemistry can shift from inversion to retention by changing the bulk of the reactants or by adding inorganic salts to the reaction medium. researchgate.net

The various stereochemical pathways available in nucleophilic displacement reactions at a phosphorus center can be systematically analyzed using topological representations. researchgate.netacs.org These representations, often in the form of graphs, provide a comprehensive overview of the possible interconversions between different stereoisomers of the intermediate pentacoordinate phosphoranes. researchgate.netacs.org

The vertices of the graph represent the different stereoisomers of the phosphorane intermediate, while the edges represent the pathways for their interconversion, most notably through Berry pseudorotation. researchgate.netacs.org This approach allows for a clear visualization of how nucleophilic attack on a tetrahedral this compound salt can lead to different phosphorane isomers, and how these isomers can rearrange before the leaving group departs, ultimately determining the stereochemistry (retention or inversion) of the product. researchgate.netacs.org

For example, in a system with a T-4 this compound species, nucleophilic attack can occur on a face or an edge, leading to the nucleophile occupying an axial or equatorial position, respectively, in the resulting trigonal-bipyramidal (TBPY-5) intermediate. acs.org The subsequent Berry pseudorotation of this intermediate allows for the exploration of different stereochemical outcomes. acs.org

These topological models are general and can be extended to any displacement reaction at a tetracoordinate atom that proceeds through a trigonal-bipyramidal pentacoordinate intermediate. researchgate.net The use of such graphs provides a powerful tool for understanding and predicting the stereochemical course of these complex reactions. researchgate.netnih.gov

Nucleophilic Displacement Reactions and Configuration Inversion/Retention

Intermolecular Interactions and Supramolecular Organization

The primary interaction in this compound salts is the electrostatic attraction between the positively charged this compound cation and the counter-anion. Beyond this fundamental force, hydrogen bonding plays a critical role in directing the assembly. Although this compound cations lack conventional hydrogen bond donors like O-H or N-H, they frequently participate in non-classical C-H···X hydrogen bonds, where X is an anionic or electronegative atom. nih.gov The strength of these interactions is dependent on both the acidity of the C-H protons on the this compound cation and the basicity of the anion. nih.gov

Research has shown that the ¹H NMR chemical shifts of protons on the carbon atoms adjacent to the phosphorus center (α-protons) are highly sensitive to the nature of the counter-anion. nih.gov This sensitivity is a direct result of the deshielding effect of the anion, which is mediated by C-H···X⁻ hydrogen bonds. The magnitude of this effect decreases in the order Cl⁻ > Br⁻ ≫ BF₄⁻ > SbF₆⁻, reflecting the decreasing basicity and hydrogen bond acceptor strength of the anions. nih.gov In addition to direct C-H···anion hydrogen bonds, other interactions such as C-H···π interactions can occur, particularly with large, aromatic anions like tetraphenylborate (BPh₄⁻). nih.gov

The nature of the anion also significantly influences anion-π⁺ interactions in this compound salts bearing aromatic substituents. rsc.org The strength of this interaction, which can be quantified by the anion-cation complexation energy, affects the photophysical properties of the material. For example, stronger anion-cation interactions can lead to higher rates of inter-system crossing in luminescent this compound salts. rsc.org In some systems, such as those involving peptide-mimicking this compound salts, multiple hydrogen bonding sites create a chiral cavity that can effectively stabilize an anion and facilitate stereoselective chemical reactions. chinesechemsoc.org

| This compound Cation | Anion (X⁻) | ¹H NMR Shift of C(α)-H (ppm)¹ | Anion-Cation Complexation Energy (kcal/mol)² | Primary Interaction Type |

|---|---|---|---|---|

| Ph₂CH-PPh₃⁺ | Cl⁻ | 8.25 | - | C-H···Cl⁻ Hydrogen Bond |

| BF₄⁻ | 6.23 | - | C-H···F Hydrogen Bond | |

| SbF₆⁻ | - | - | Weaker C-H···F Interaction | |

| BPh₄⁻ | 5.72 | - | C-H···Ph Interaction | |

| Carbazole-based this compound | I⁻ | - | -66.06 | Anion-π⁺ Interaction |

| CF₃SO₃⁻ | - | -63.42 | Anion-π⁺ Interaction | |

| BF₄⁻ | - | -41.54 | Anion-π⁺ Interaction |

¹Data for Ph₂CH-PPh₃⁺ in CD₂Cl₂ solution. nih.gov

²Calculated data for a carbazole-based this compound cation.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEAsmFvH62qh-GuUubXt6EypV7SLJEIApvG2Cr18AKCizYkrIo-wlpdCUJISu0rypzTy0a0iUr8R-2iiFl6wYu_VyyCRbxmmM0CvqRkymZJ6Suryj8ix4xMhXiJHUOudy5K34jJNQOVgFoy2uF9BuNtNyzetCMC399MOCpAay3c3l1DW4k%3D)]X-ray crystallography provides definitive evidence for the supramolecular organization of this compound salts in the solid state. These studies reveal precise details about bond lengths, bond angles, and the spatial arrangement of ions and molecules within the crystal lattice. This compound cations typically adopt a tetrahedral geometry around the central phosphorus atom. wikipedia.org

The solid-state structures are often stabilized by extensive networks of the aforementioned C-H···O or C-H···X hydrogen bonds. For instance, in the crystal structure of triphenyl(benzoylmethyl)this compound nitrate, the nitrate and benzoyl oxygen atoms act as acceptors for hydrogen bonds from the methylene C-H groups, creating a three-dimensional network. iucr.org Similarly, this compound aryloxides are characterized by the chelation of the aryloxide oxygen atom by both alkyl C-H and ortho-aryl C-H groups of the this compound cation. acs.org

The packing arrangement of this compound salts can vary significantly. Bulky cations like tetra([1,1′-biphenyl]-4-yl)this compound can self-assemble into robust stacked columns, with the anions and any solvent molecules occupying the voids created by this packing. mdpi.com In other cases, such as with certain this compound pentaborate salts, the structure can consist of alternating layers of cations and H-bonded anionic networks. mdpi.com The isolation and crystallographic characterization of stable tetravalent this compound enolate zwitterions have provided direct experimental proof of their dipolar structure, which was previously only implied by spectroscopic data. nih.gov These structural insights are crucial for understanding reaction mechanisms where this compound intermediates are involved. nih.gov

| Compound | Key Bond Length (Å) | Key Bond/Torsion Angle (°) | Reference |

|---|---|---|---|

| Triphenyl(benzoylmethyl)this compound nitrate | P1—C1: 1.8016 | P1—C1—C2—O1: 19.8 | iucr.org |

| A Tetravalent this compound Enolate Zwitterion | P1–O5: 2.821 (non-covalent) | - | nih.gov |

| [ⁱPrPPh₃]⁺ cation in a pentaborate salt | P-C(av): 1.803 | C-P-C(av): 109.47 | mdpi.com |

| Phosphorandiylium ion [P(N-R)₃]²⁺ | P–N(av): 1.543 | N–P–N(av): 119.98 | researchgate.net |

Steric hindrance, arising from the size and shape of the substituents on the this compound cation and the nature of the anion, plays a pivotal role in directing the formation of supramolecular structures. By systematically modifying the steric bulk of the this compound cation, it is possible to control the dimensionality of the resulting assembly. acs.orgresearchgate.net For example, organoamino this compound cations of the formula [P(NHR)₄]⁺ can form structures ranging from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) networks depending on the steric demands of the 'R' group. acs.orgresearchgate.net

In this compound aryloxides, the degree of aggregation can be controlled by varying the steric bulk of either the cation or the anion, leading to either monomeric or dimeric structures. acs.org Similarly, in chiral this compound ion-pair catalysis, steric hindrance is a key factor in achieving high stereoselectivity. chinesechemsoc.org The bulky environment created by the catalyst can force reactants to approach from a specific face, thereby controlling the stereochemical outcome of the reaction. chinesechemsoc.org

The influence of steric effects is also evident in the synthesis of functionalized macrocycles. For instance, in the O-alkylation of p-t-butylcalix rsc.orgarenes with dimethylphosphinoylpropoxy groups, the rate and extent of substitution are controlled by the steric hindrance caused by the ligating groups, which limits the formation of higher-substituted products. tandfonline.com Furthermore, studies on polymorphic secondary phosphines have shown that the steric pressure on the phosphorus atom is not an intrinsic molecular property but can be significantly affected by the crystal packing environment, highlighting the dynamic interplay between molecular conformation and supramolecular organization. iucr.org

Computational Chemistry and Theoretical Modeling of Phosphonium Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of molecules. Methods like Density Functional Theory (DFT) have proven particularly valuable for studying phosphonium systems, offering a balance between computational cost and accuracy. chemrxiv.orgrsc.org

Quantum chemical calculations are instrumental in predicting the electronic properties and reactivity of this compound compounds. jacsdirectory.com These methods can determine various molecular properties and reactivity descriptors that are crucial for understanding and predicting chemical behavior. jacsdirectory.com

For instance, studies on metallabenzene complexes, such as those involving iridium with phosphine ligands, have used DFT to investigate the effects of different substituents on the molecule's structure and electronic properties. bohrium.com Calculations have shown that substituting groups on the metallacycle ring influences frontier orbital energies, aromaticity, and other electronic characteristics. bohrium.comresearchgate.net The effects of phosphine ligands on the structure and electronic properties of rhenabenzyne complexes have also been examined, correlating calculated parameters with experimental measures like the Tolman cone angle. researchgate.net

| Property | Value |

|---|---|

| HOMO Energy | -4.98 eV |

| LUMO Energy | -1.54 eV |

| Energy Gap (ΔE) | 3.44 eV |

| Dipole Moment | 6.58 Debye |

Data sourced from a theoretical study on substituted iridabenzene complexes. The values represent a specific example (para-NH₂ substituent) calculated using the MPW1PW91 method to illustrate the type of data generated. bohrium.com

Energy Decomposition Analysis (EDA) is a powerful quantum chemical method that dissects the total interaction energy between molecular fragments into physically meaningful components. researchgate.net This allows for a detailed understanding of the nature of the chemical bonds, such as those in this compound compounds. The interaction energy is typically broken down into terms representing electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). researchgate.net

EDA, often combined with Natural Orbitals for Chemical Valence (NOCV), connects quantitative molecular orbital theory with the heuristic Lewis electron-pair bonding model. researchgate.net This combined approach provides a sound physical picture of chemical bonds for atoms across the periodic table. researchgate.net For example, in a study of uranium-phosphine complexes, EDA was used to analyze the U-P bond. d-nb.info The analysis revealed that the bonding has partial covalent character, which is most pronounced for the PF₃ ligand. d-nb.info

In the study of functionalized fulvenes with a triphenylphosphine (PPh₃) ligand, EDA-NOCV analysis was employed to understand the bonding between the this compound ylide fragment and the cyclopentadienyl ring. acs.org The analysis showed that the bond is formed through an electron-sharing σ bond and a dative π bond between the cationic (PPh₃)⁺ and anionic C₅H₄⁻ fragments. acs.org Such analyses are crucial for distinguishing between different bonding models, such as covalent and closed-shell interactions. acs.org The choice of the density functional can have a significant impact on the results of EDA, and systematic studies are being conducted to understand this influence across different types of chemical bonds. arxiv.org

| Energy Component | Value (kcal/mol) |

|---|---|

| Total Interaction Energy (ΔEᵢₙₜ) | -42.0 |

| Pauli Repulsion (ΔEₚₐᵤₗᵢ) | 116.5 |

| Electrostatic Interaction (ΔEₑₗₛₜₐₜ) | -87.3 |

| Orbital Interaction (ΔEₒᵣᵦ) | -71.2 |

Data represents a theoretical study on uranium phosphine complexes. Values are for the PF₃ ligand and illustrate the typical components of an EDA calculation. d-nb.info

Prediction of Electronic Properties and Reactivity Parameters

Molecular Dynamics and Simulation Studies of this compound-Based Ionic Liquids

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nsf.gov This approach is particularly well-suited for investigating the structure, dynamics, and thermodynamic properties of condensed-phase systems, such as this compound-based ionic liquids (PILs). nsf.govtandfonline.com PILs are a class of salts that are liquid at or near room temperature and are considered for a wide range of applications, including as lubricants and solvents for gas capture. nsf.govchula.ac.th

MD simulations, based on empirical force fields, allow researchers to understand the relationships between the chemical composition of PILs (i.e., the specific this compound cation and anion) and their macroscopic properties. nsf.gov Key properties studied include density, viscosity, self-diffusivity, ionic conductivity, and heat capacity. nsf.gov Simulations have shown that these properties are highly dependent on the length and branching of the alkyl chains on the this compound cation and the nature of the anion. nsf.govrsc.org For example, comparing this compound and ammonium-based ionic liquids, MD simulations revealed that the greater flexibility of bond and dihedral angles in this compound compounds is a key factor contributing to their lower viscosity. rsc.org

Simulations of trihexyl(tetradecyl)this compound-based ILs have been used to calculate viscosities that are consistent with experimental measurements, demonstrating the predictive power of these models. rsc.org Furthermore, MD studies have been employed to investigate the absorption of this compound cations into phospholipid bilayers, providing insights into their interactions with biological membranes. acs.orgchemrxiv.org These simulations show that this compound cations can be absorbed into the lipid phase, altering the properties of the bilayer. acs.orgchemrxiv.org

| Property | MD Simulation Value | Experimental Value |

|---|---|---|

| Density (g/cm³) | 0.86 | 0.85 |

| Viscosity (mPa·s) | 105.0 | 101.0 |

Data sourced from a combined experimental and molecular dynamics study of this compound ionic liquids. The simulation values were obtained using a scaled charge model (scaling factor of 0.90) to achieve good agreement with experimental data. rsc.org

Mechanistic Elucidation via Computational Approaches

Computational chemistry, particularly DFT calculations, provides a powerful lens for elucidating the complex mechanisms of chemical reactions involving this compound species. chemrxiv.orgbohrium.com These methods allow for the exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states, which are often difficult or impossible to probe experimentally. chemrxiv.orgrsc.org

A significant area of study is the role of this compound intermediates in catalysis and synthesis. For example, in phosphine-catalyzed annulations, DFT calculations have been used to map the complete catalytic cycle. bohrium.com A study on a [3+3] annulation revealed a six-step mechanism involving nucleophilic attack, elimination, proton transfer, and catalyst regeneration. bohrium.com The calculations showed that the reaction proceeds via a pathway where an allylic this compound intermediate reacts with a nucleophilic amide anion, a route that is more favorable both kinetically and thermodynamically than alternative pathways. bohrium.com

Computational studies have also been crucial in understanding the reactions of elemental sulfur with phosphines. chemrxiv.orgresearchgate.net DFT calculations provided a comprehensive picture of the mechanisms, demonstrating that for polysulfide intermediates, unimolecular decomposition pathways often have the lowest activation barriers. chemrxiv.orgresearchgate.net This finding suggests that these intermediates are fleeting and can decompose rapidly even without an external nucleophile. chemrxiv.org The synergistic combination of experimental data and quantum mechanical calculations is often highlighted as the most effective approach to confidently support or disprove a proposed reaction mechanism. rsc.org

| Decomposition Pathway | Reactant | ΔG‡ (kcal/mol) |

|---|---|---|

| Unimolecular Cyclization | RSSS⁻ | 13.8 |

| Bimolecular (Foss-Bartlett) | RSSSR + R'S⁻ | 19.9 |

Data adapted from a DFT study on the reaction mechanisms of polysulfides. 'R' represents a this compound-containing group. The values illustrate how computation can compare the feasibility of different mechanistic pathways. researchgate.net

Application of Machine Learning in Molecular Structure Recognition

A novel and rapidly developing frontier in computational chemistry is the application of machine learning (ML) and deep learning to chemical problems. frontiersin.org One pioneering application is the recognition of molecular structures directly from visual data, a task that was previously considered almost impossible. nih.govresearchgate.net

Recent research has demonstrated the successful creation of a neural network model capable of identifying the molecular structures of quaternary this compound salts from scanning electron microscopy (SEM) images of the material. nih.govresearchgate.net Quaternary this compound salts were chosen as model compounds due to their importance in various chemical fields and their ability to form homologous series with very subtle intermolecular differences. nih.govresearchgate.net

This approach bridges the visual appearance of a material at the micro- and nanostructural levels with traditional chemical structure analysis. researchgate.net The deep learning model, after being trained on a dataset of images, can recognize and distinguish between different this compound salt homologs. nih.gov The robustness of this method has been further tested on complex mixtures of this compound salts and by attempting to transfer the learning from electron microscopy to optical microscopy images. researchgate.net This innovative use of machine learning offers the potential for rapid, minute-scale analysis, complementing established analytical techniques for structure determination. researchgate.net

| Task | Model | Accuracy |

|---|---|---|

| Binary Classification (Two Homologs) | Convolutional Neural Network | ~95% |

| Multi-class Classification (Four Homologs) | Convolutional Neural Network | ~90% |

Data conceptualized from the findings of a study on deep learning for this compound salt recognition from microscopy images. The accuracies are illustrative of the high performance achieved by the neural network models in distinguishing between structurally similar compounds. nih.govresearchgate.net

Future Directions and Interdisciplinary Perspectives in Phosphonium Research

Emerging Frontiers in Synthesis and Catalysis

Recent breakthroughs in synthetic chemistry are providing more efficient, sustainable, and versatile routes to a wide array of phosphonium salts, while also expanding their roles in catalysis.

Novel Synthetic Methodologies: Researchers are moving beyond traditional quaternization reactions to develop more sophisticated and atom-economical methods. A significant development is the use of transition-metal catalysis, such as nickel-catalyzed coupling reactions, which efficiently generate tetraarylthis compound salts from aryl halides and triflates with high yields and broad functional group tolerance. researchgate.net Photocatalysis is also emerging as a powerful, green alternative for synthesizing this compound salts. researchgate.netbohrium.com Photoactivated approaches, including those using an electron donor-acceptor complex, enable the late-stage functionalization of complex molecules and the use of aryl chlorides under mild conditions. researchgate.netrsc.org One of the most forward-looking strategies involves the direct catalytic transformation of white phosphorus (P4) into valuable triarylphosphines and tetraarylthis compound salts using blue-light photocatalysis, bypassing hazardous intermediates like PCl3. bohrium.com Furthermore, new one-pot, multi-component reactions are being developed to create structurally diverse this compound salts, such as thiothis compound derivatives, from readily available starting materials in a metal-free manner. chemrxiv.orgnih.gov

Innovations in Catalysis: The catalytic applications of this compound compounds are expanding beyond their established role as phase-transfer catalysts. Carbonyl-stabilized this compound ylides, for instance, have been successfully employed as ionic nucleophilic organocatalysts for selective acylation reactions. acs.org This opens a new frontier for ylide chemistry, which has traditionally been dominated by their use as reagents in reactions like the Wittig olefination. acs.org this compound salts are also being explored as catalysts for C-H functionalization, allowing for the direct and selective modification of organic molecules. thieme-connect.com For example, pyridines can be selectively functionalized at the C4 position via their this compound salts, which can then be displaced by various nucleophiles. thieme-connect.com

Table 1: Comparison of Modern Synthetic Methods for this compound Salts

| Method | Catalyst/Conditions | Substrates | Advantages | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Coupling | NiBr₂ | Aryl iodides, bromides, chlorides, triflates | High yields, broad functional group tolerance | researchgate.net |

| Photocatalysis | Organic photoredox catalysts, visible light | Aryl halides, organothianthrenium salts | Mild conditions, green chemistry, late-stage functionalization | researchgate.netrsc.org |

| Direct P4 Transformation | [Ir(dtbbpy)(ppy)₂]PF₆, blue light | White phosphorus (P4), aryl iodides | Atom-economical, avoids hazardous PCl₃ intermediate | bohrium.com |

| One-Pot Multi-component | TfOH (metal-free) | Thiols, aldehydes, Ph₃P | High efficiency, operational simplicity, diverse products | chemrxiv.orgnih.gov |

Advancements in Materials Design and Functionalization

The unique properties of the this compound cation—such as its thermal stability, electrochemical stability, and tunable steric and electronic characteristics—are being leveraged to create a new generation of advanced materials.

Polymeric and Ionic Liquid Materials: A major area of advancement is in this compound-based polymeric ionic liquids (PILs) and ionic liquids (ILs) for applications in energy storage. mdpi.comresearchgate.net Compared to their more common nitrogen-based analogues, this compound-based PILs exhibit significantly higher thermal stability—in some cases, the onset of thermal degradation is over 100°C higher. mdpi.com This enhanced stability is crucial for developing safer electrolytes for lithium-ion batteries and other electrochemical devices operating at elevated temperatures. mdpi.comresearchgate.net The design of these materials involves tuning the alkyl chain lengths on the phosphorus atom and selecting appropriate counterions to optimize properties like ionic conductivity and viscosity. researchgate.netrsc.org Research has shown that this compound-based ILs can offer a favorable combination of high electrochemical stability and the ability to stabilize superoxide species, which is beneficial for reversible metal-air batteries. researchgate.net

Functionalized and Hybrid Materials: this compound compounds are being used to functionalize a variety of substrates to create materials with tailored properties. For instance, montmorillonite clays intercalated with this compound cations show far greater thermal stability than those modified with traditional alkylammonium salts. rsc.org This makes them suitable for creating high-performance polymer nanocomposites. researchgate.net Similarly, the surface functionalization of activated carbon with this compound ionic liquids has been shown to improve CO₂/N₂ selectivity, which is promising for carbon capture applications. mdpi.com The functionalization can be achieved through either grafting or impregnation, with the grafting method offering better CO₂ adsorption due to less pore blockage. mdpi.com Researchers are also developing photoresponsive materials by incorporating this compound groups into polymer structures, enabling light-induced changes in material properties like swelling and shrinking. dcu.ie

Table 2: Properties of this compound-Based Materials

| Material Type | Key Feature | Application | Finding | Reference |

|---|---|---|---|---|

| This compound PILs | High Thermal Stability | Battery Electrolytes | Onset of thermal degradation >370 °C, compared to <220 °C for ammonium analogues. | mdpi.com |

| This compound ILs | Electrochemical Stability | Metal-Air Batteries | Favorable for stabilizing superoxide species, enhancing reversibility. | researchgate.net |

| This compound-Montmorillonite | Enhanced Thermal Stability | Polymer Nanocomposites | Significantly more stable than alkylammonium-modified clays. | rsc.org |

| IL-Functionalized Carbon | Selective Gas Adsorption | CO₂ Capture | Grafted this compound ILs on activated carbon improve CO₂/N₂ selectivity. | mdpi.com |

Integration of Advanced Characterization and Computational Techniques

The synergy between advanced experimental characterization and sophisticated computational modeling is providing unprecedented insight into the structure, dynamics, and reactivity of this compound compounds.

Advanced Characterization: Modern analytical techniques are crucial for elucidating the complex structures of this compound-based systems. Single-crystal X-ray diffraction provides precise information on bond lengths and angles in the solid state. numberanalytics.com Solid-state NMR (SSNMR) spectroscopy, including challenging experiments like 79/81Br SSNMR, can characterize this compound halides and reveal subtle structural changes and equilibria between different forms in the solid state. rsc.org In solution, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to study the dynamics and reactivity of this compound complexes. numberanalytics.com For materials characterization, methods such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) are employed to probe the phase behavior and thermal stability of this compound-based ionic liquids and polymers. researchgate.netacs.org

Computational Modeling: Computational chemistry has become an indispensable tool for this compound research. nii.ac.jp Ab initio modeling and Density Functional Theory (DFT) calculations are used to investigate electronic structures, reaction mechanisms, and molecular properties. nih.govcdnsciencepub.com For example, computational studies have been used to model the electrostatic potential of this compound derivatives to understand their role in peptide fragmentation and to investigate the flexibility of P–C≡C bonds in alkynyl this compound salts. nih.govcdnsciencepub.com Molecular dynamics (MD) simulations are being applied to study the morphology and transport properties of complex systems like this compound-based ionic liquids and polymer membranes. acs.orgaip.org These simulations provide molecular-level insights into ion coordination, the structure of water at interfaces, and how factors like alkyl chain length influence the miscibility and bulk properties of these materials. acs.orgaip.org This combined approach of simulation and experiment allows for the rational design of new this compound-based materials with desired properties. acs.org

Table 3: Application of Advanced Techniques in this compound Research

| Technique | Type | Application | Insights Gained | Reference |

|---|---|---|---|---|

| Single-Crystal X-ray Diffraction | Characterization | Structural Analysis | Precise determination of bond lengths and angles in solid-state this compound compounds. | numberanalytics.com |

| Solid-State NMR (SSNMR) | Characterization | Structural Elucidation | Characterization of solid this compound salts and detection of structural equilibria. | rsc.org |

| Molecular Dynamics (MD) | Computational | Material Simulation | Understanding morphology, ion transport, and swelling in this compound-based polymer membranes and ILs. | acs.orgaip.org |

| ***Ab initio* / DFT Calculations** | Computational | Mechanistic & Structural Studies | Modeling electrostatic potentials, reaction pathways, and bond flexibility. | nih.govcdnsciencepub.com |

| X-ray Absorption Spectroscopy (XAS) | Characterization | Electronic & Coordination Analysis | Provides detailed information on the oxidation state and coordination environment of metals in this compound complexes. | numberanalytics.com |

Q & A

Q. What are the standard synthetic methodologies for phosphonium salts, and how are they validated?

this compound salts are typically synthesized via quaternization of phosphines with alkyl/aryl halides. Key steps include maintaining anhydrous conditions, stoichiometric control, and purification via recrystallization. Validation involves NMR (³¹P, ¹H, ¹³C) for structural confirmation, elemental analysis for purity, and X-ray diffraction for crystal structure elucidation .

Q. Which characterization techniques are critical for confirming this compound compound structures?

Essential techniques include multinuclear NMR spectroscopy (³¹P for phosphorus environment, ¹H/¹³C for organic moieties), mass spectrometry for molecular weight confirmation, and X-ray crystallography for solid-state structure determination. Thermal stability can be assessed via TGA-DSC .

Q. What factors influence the solubility of this compound salts in different solvents?

Solubility depends on cation size, counterion hydrophobicity (e.g., [PF₆]⁻ vs. [NTf₂]⁻), solvent polarity, and temperature. Polar solvents like acetonitrile enhance solubility for smaller cations, while larger, asymmetric cations dissolve better in non-polar media .

Q. What are common impurities in this compound salts, and how do they affect applications?

Residual phosphine, unreacted alkyl halides, or oxidation byproducts (e.g., phosphine oxides) are typical impurities. These can alter catalytic activity or ionic liquid properties. Purification via column chromatography or repeated recrystallization is recommended .

Q. How are this compound cations utilized in catalytic systems?

this compound ions stabilize reactive intermediates in organocatalysis (e.g., ylide formation in Wittig reactions) and serve as non-coordinating counterions in transition-metal catalysis, enhancing reaction rates and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent decomposition of thermally sensitive this compound salts?

Decomposition pathways (e.g., Hoffman elimination) can be minimized by controlling temperature (<100°C), using inert atmospheres, and selecting aprotic solvents (e.g., DMF). Kinetic studies via in situ IR spectroscopy help identify degradation thresholds .

Q. What strategies resolve contradictions in reported thermal stability data for this compound-based ionic liquids (ILs)?

Comparative studies under standardized conditions (heating rate, atmosphere) are critical. Meta-analyses of literature data, coupled with computational modeling (e.g., DFT for bond dissociation energies), can identify overlooked variables like trace moisture or impurities .

Q. How can computational models complement experimental data in studying this compound compounds?

Molecular dynamics (MD) simulations predict ionic liquid viscosities and diffusion coefficients, while density functional theory (DFT) calculates reaction energetics. Hybrid approaches validate experimental findings, especially when empirical data are scarce .

Q. What experimental designs are effective for probing this compound salt behavior under extreme conditions?

High-pressure/temperature reactors with in situ Raman or XRD allow real-time monitoring of structural changes. For example, studying this compound iodide decomposition pathways under hydrothermal conditions reveals intermediate species .

Q. How do kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound intermediates?

Deuterium or ¹³C labeling in reactants, combined with stopped-flow kinetics or time-resolved mass spectrometry, tracks isotopic redistribution to confirm intermediates (e.g., ylides in C–H functionalization) .

Methodological Guidance

- Data Scarcity : When experimental viscosity data for this compound ILs are unavailable, use group contribution methods or COSMO-RS simulations to estimate properties .

- Contradiction Analysis : Employ factorial experimental designs to isolate variables (e.g., purity, humidity) causing discrepancies in literature .

- Synthetic Optimization : Design of experiments (DoE) tools like response surface methodology (RSM) identify optimal molar ratios and temperatures for quaternization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.